N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide
Description
N-[3-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 3,4-dihydroquinazolinone core linked to a trifluoromethyl-substituted benzene ring via a phenyl group.
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3S/c1-14-26-20-11-3-2-10-19(20)21(29)28(14)17-8-5-7-16(13-17)27-32(30,31)18-9-4-6-15(12-18)22(23,24)25/h2-13,27H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLUXRJHJLYUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H16F3N3O2S
- Molecular Weight : 393.39 g/mol
- IUPAC Name : this compound
The sulfonamide moiety is significant for its biological activity, commonly associated with various pharmacological effects.
Research indicates that compounds with a quinazolinone core often exhibit diverse biological activities, including:
- Enzyme Inhibition : Many quinazolinone derivatives act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX). For instance, related compounds have shown significant AChE inhibitory activity with IC50 values ranging from 5.4 μM to 10.4 μM .
- Antioxidant Activity : The antioxidant properties of these compounds contribute to their neuroprotective effects. Studies have demonstrated that certain derivatives can scavenge free radicals effectively .
- Antimicrobial Effects : Some derivatives exhibit antimicrobial properties against various pathogens, making them potential candidates for further development in treating infections .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Studies : A study evaluated the neuroprotective effects of a related compound (14), which showed promising results in irradiated mice, suggesting potential applications in neurodegenerative diseases .
- Toxicity Assessments : The median lethal dose (LD50) for certain derivatives was found to be 300 mg/kg in acute toxicity studies, indicating a relatively safe profile for further exploration .
- In Vitro Assays : Various synthesized quinazolinone derivatives were screened for biological activities, revealing that those with the sulfonamide group had enhanced efficacy against AChE and exhibited antioxidant properties .
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Research has indicated that quinazolinone derivatives exhibit significant antimicrobial activity. N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide has been tested against various bacterial strains, demonstrating efficacy similar to established antibiotics. The mechanism of action is believed to involve inhibition of bacterial enzyme systems critical for survival .
Anticancer Potential:
Several studies have highlighted the anticancer properties of quinazolinone derivatives. Specific analogs have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to target multiple pathways involved in cancer progression makes it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects:
The sulfonamide group in this compound contributes to its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases .
Table 1: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Substituted Sulfonamide Moieties
Compounds 1a–f (Fig. 1, ) share a sulfonamide scaffold but differ in substituents on the aromatic ring (e.g., CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) . Key comparisons include:
- Steric Impact : The bulky CF₃ group may reduce binding flexibility compared to smaller substituents like Cl (1e) or Br (1d).
- Metabolic Stability : CF₃ groups resist oxidative metabolism better than methyl (1b) or ester (1f) groups, which are prone to demethylation or hydrolysis.
Fluorinated Sulfonamide Derivatives
The compound in -(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, shares a sulfonamide group but incorporates a pyrazolo-pyrimidine-chromenone core . Differences include:
- Core Structure: The chromenone and pyrazolo-pyrimidine moieties () may target kinases or topoisomerases, whereas the quinazolinone core in the target compound is associated with histone deacetylase (HDAC) or phosphodiesterase inhibition.
- Physical Properties : The compound has a higher molecular weight (589.1 g/mol vs. ~448.4 g/mol for the target) and melting point (175–178°C), suggesting greater crystallinity.
Sulfonamides with Heterocyclic Modifications
- Triazole-Linked Sulfonamide () : 3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide incorporates a triazole group, enabling hydrogen bonding and π-π interactions absent in the target compound . Its molecular weight (346.81 g/mol) is significantly lower, likely improving solubility.
- Benzodioxine Carboxamide () : N-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide replaces the sulfonamide with a carboxamide, altering polarity and target specificity .
Data Table: Key Comparative Properties
*Calculated based on molecular formula.
Discussion of Substituent Impact
- Trifluoromethyl Group : The CF₃ group in the target compound enhances resistance to metabolic degradation compared to halogens (Cl, Br) or esters in analogs . Its electron-withdrawing nature may also improve binding to hydrophobic enzyme pockets.
- Core Heterocycles: The quinazolinone core (target) vs. pyrazolo-pyrimidine () or triazole () implies divergent biological targets. Quinazolinones are often associated with anti-cancer or anti-inflammatory activity, while pyrazolo-pyrimidines are kinase inhibitors.
- Solubility vs. Bioavailability : Lower molecular weight analogs (e.g., ) may exhibit better solubility but shorter half-lives compared to the target compound.
Preparation Methods
Cyclization and Condensation Approaches
Step-by-Step Methodologies and Experimental Protocols
Synthesis of 3-(3-Aminophenyl)-2-methylquinazolin-4(3H)-one
Procedure :
-
Starting Materials : 5-Nitroanthranilic acid (10 mmol), methylamine (12 mmol), DMFDMA (25 mmol).
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Microwave Cyclization : Irradiate at 100°C for 15 min in DMF, followed by methylamine addition and heating for 15 min.
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Reduction : Treat with ammonium formate and 10% Pd/C to reduce nitro to amine (yield: 82%).
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Characterization : ¹H NMR (DMSO-d₆) δ 8.03 (s, 1H), 7.40 (d, J = 8.7 Hz, 1H), 2.45 (s, 3H, CH₃).
Sulfonylation with 3-(Trifluoromethyl)benzenesulfonyl Chloride
Procedure :
-
Reaction Setup : Dissolve 3-(3-aminophenyl)-2-methylquinazolin-4(3H)-one (5 mmol) in acetone (20 mL).
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Sulfonylation : Add 3-(trifluoromethyl)benzenesulfonyl chloride (5.5 mmol) and K₂CO₃ (15 mmol). Stir at 25°C for 12 h.
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Workup : Filter, wash with H₂O, and purify via silica gel chromatography (EtOAc/hexane, 1:2). Yield: 78%.
Optimization of Reaction Parameters
Temperature and Catalyst Loading
Solvent and Base Effects
| Solvent | Base | Yield (%) |
|---|---|---|
| DMF | K₂CO₃ | 78 |
| Acetone | Et₃N | 85 |
| DMSO/NMP | NaHCO₃ | 72 |
Polar aprotic solvents like acetone enhance sulfonyl chloride reactivity, while Et₃N minimizes side reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
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TGA : Decomposition onset at 210°C, confirming thermal stability.
Challenges and Limitations
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Trifluoromethyl Handling : The -CF₃ group’s hydrophobicity complicates aqueous workups, necessitating careful solvent selection.
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Regioselectivity : Competing N- versus O-sulfonylation requires precise stoichiometry and low temperatures.
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Scalability : Microwave methods face limitations in batch size, though flow reactors offer a potential solution .
Q & A
Q. What synthetic routes are recommended for preparing N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Quinazolinone Core Formation : React 2-methylanthranilic acid with urea or a carbonyl source under acidic conditions to form the 2-methyl-4-oxo-3,4-dihydroquinazoline scaffold. (ii) Sulfonamide Coupling : Use a sulfonyl chloride derivative (e.g., 3-(trifluoromethyl)benzenesulfonyl chloride) with the amino-substituted quinazolinone intermediate in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond . (iii) Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Q. How can spectroscopic and crystallographic methods validate the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm proton environments (e.g., quinazolinone NH at δ 10–12 ppm, trifluoromethyl group coupling patterns) and carbon assignments .
- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and spatial arrangement of the quinazolinone and sulfonamide moieties. provides a similar structure resolved via this method .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Temperature Control : Monitor exothermic reactions (e.g., sulfonylation) using ice baths to minimize side products .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance coupling efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve solubility of intermediates, as shown in sulfonamide syntheses .
- In-line Analytics : Use HPLC or TLC to track reaction progress and identify optimal quenching points.
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and multiple cell lines to rule out cell-specific effects .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
- Target Engagement Studies : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to hypothesized targets.
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases or receptors) based on the quinazolinone core’s π-π stacking potential .
- DFT Calculations : Analyze electron density maps to assess the trifluoromethyl group’s electron-withdrawing effects on sulfonamide reactivity .
- MD Simulations : Run 100-ns simulations to evaluate stability of ligand-protein complexes in physiological conditions.
Q. What strategies ensure analytical method validation for purity assessment?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), then quantify degradation products via HPLC with UV/ELS detection .
- LC-MS/MS Calibration : Develop a validated method with a linear range (e.g., 0.1–100 µg/mL) and LOD/LOQ ≤ 0.5 µg/mL .
- Cross-Lab Reproducibility : Share samples with collaborating labs to validate inter-lab consistency in purity assays.
Q. How do substituents (e.g., trifluoromethyl) influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Hammett Analysis : Compare substituent constants (σₘ) to correlate the trifluoromethyl group’s electron-withdrawing effect with reaction rates in sulfonamide formation .
- Cyclic Voltammetry : Measure redox potentials to assess the compound’s stability under oxidative/reductive conditions.
- IR Spectroscopy : Identify shifts in S=O stretching frequencies (∼1350 cm⁻¹) to evaluate sulfonamide resonance stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
